
3-(2-ethoxyethoxy)-N-(2-naphthyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-ethoxyethoxy)-N-(2-naphthyl)benzamide, also known as GW3965, is a synthetic compound that belongs to the class of liver X receptor (LXR) agonists. It was first discovered in 2005 and has since been extensively studied for its potential therapeutic applications in various diseases, including atherosclerosis, diabetes, and cancer.
Mécanisme D'action
3-(2-ethoxyethoxy)-N-(2-naphthyl)benzamide acts as a selective agonist of liver X receptors (LXR), which are nuclear receptors that play a key role in cholesterol metabolism and inflammation. Activation of LXR by 3-(2-ethoxyethoxy)-N-(2-naphthyl)benzamide leads to the upregulation of genes involved in cholesterol efflux, including ATP-binding cassette transporter A1 (ABCA1) and G1 (ABCG1), resulting in the reduction of atherosclerotic plaque formation. In addition, 3-(2-ethoxyethoxy)-N-(2-naphthyl)benzamide has been shown to inhibit the expression of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-alpha) and interleukin-6 (IL-6), leading to the suppression of inflammation.
Biochemical and Physiological Effects:
3-(2-ethoxyethoxy)-N-(2-naphthyl)benzamide has been found to have several biochemical and physiological effects in animal models. It has been shown to increase high-density lipoprotein (HDL) cholesterol levels and reduce low-density lipoprotein (LDL) cholesterol levels, resulting in the improvement of lipid profiles. In addition, 3-(2-ethoxyethoxy)-N-(2-naphthyl)benzamide has been found to reduce macrophage infiltration and foam cell formation, leading to the reduction of atherosclerotic plaque formation. Moreover, 3-(2-ethoxyethoxy)-N-(2-naphthyl)benzamide has been shown to improve glucose tolerance and insulin sensitivity in diabetic animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3-(2-ethoxyethoxy)-N-(2-naphthyl)benzamide in lab experiments is its high selectivity for LXR, which allows for the specific activation of LXR signaling pathways. In addition, 3-(2-ethoxyethoxy)-N-(2-naphthyl)benzamide has been found to have low toxicity and good pharmacokinetic properties, making it suitable for in vivo studies. However, one of the limitations of using 3-(2-ethoxyethoxy)-N-(2-naphthyl)benzamide is its relatively high cost, which may limit its use in large-scale experiments.
Orientations Futures
There are several future directions for the research on 3-(2-ethoxyethoxy)-N-(2-naphthyl)benzamide. One potential application is in the treatment of atherosclerosis and other cardiovascular diseases. Further studies are needed to determine the optimal dosage and duration of treatment, as well as the potential side effects of long-term use. Another potential application is in the treatment of diabetes and other metabolic disorders. Additional studies are needed to determine the mechanism of action and potential side effects of 3-(2-ethoxyethoxy)-N-(2-naphthyl)benzamide in these conditions. Moreover, 3-(2-ethoxyethoxy)-N-(2-naphthyl)benzamide has been found to have anti-cancer effects in vitro and in vivo, suggesting its potential use in cancer therapy. Further studies are needed to determine the optimal dosage and duration of treatment, as well as the potential side effects in cancer patients.
Méthodes De Synthèse
The synthesis of 3-(2-ethoxyethoxy)-N-(2-naphthyl)benzamide involves several steps, starting from the reaction of 2-naphthylamine with 2-bromoethanol to form 2-(2-naphthylamino)ethanol. The intermediate is then reacted with ethylene oxide to produce 3-(2-naphthylamino)propylene glycol, which is further reacted with 4-chlorobenzoyl chloride to form 3-(2-naphthylamino)propylene benzamide. Finally, the compound is treated with sodium ethoxide in ethanol to yield 3-(2-ethoxyethoxy)-N-(2-naphthyl)benzamide.
Applications De Recherche Scientifique
3-(2-ethoxyethoxy)-N-(2-naphthyl)benzamide has been extensively studied for its potential therapeutic applications in various diseases, including atherosclerosis, diabetes, and cancer. It has been shown to have anti-inflammatory, anti-atherogenic, and anti-diabetic effects in animal models. In addition, 3-(2-ethoxyethoxy)-N-(2-naphthyl)benzamide has been found to inhibit the growth of cancer cells in vitro and in vivo.
Propriétés
Nom du produit |
3-(2-ethoxyethoxy)-N-(2-naphthyl)benzamide |
|---|---|
Formule moléculaire |
C21H21NO3 |
Poids moléculaire |
335.4 g/mol |
Nom IUPAC |
3-(2-ethoxyethoxy)-N-naphthalen-2-ylbenzamide |
InChI |
InChI=1S/C21H21NO3/c1-2-24-12-13-25-20-9-5-8-18(15-20)21(23)22-19-11-10-16-6-3-4-7-17(16)14-19/h3-11,14-15H,2,12-13H2,1H3,(H,22,23) |
Clé InChI |
NUONZRMSRYKMOM-UHFFFAOYSA-N |
SMILES |
CCOCCOC1=CC=CC(=C1)C(=O)NC2=CC3=CC=CC=C3C=C2 |
SMILES canonique |
CCOCCOC1=CC=CC(=C1)C(=O)NC2=CC3=CC=CC=C3C=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



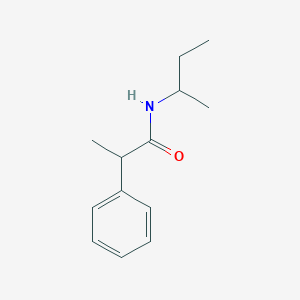

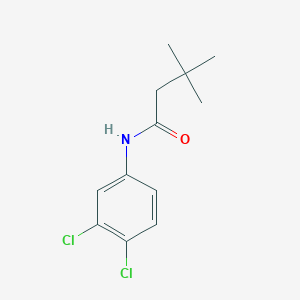

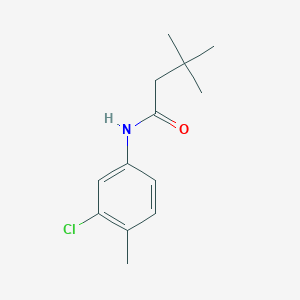


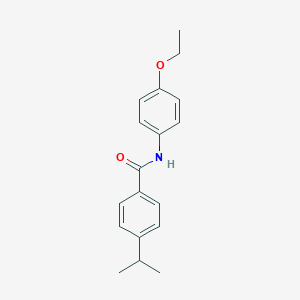
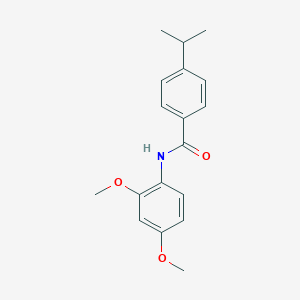

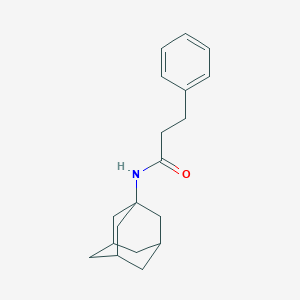

![3-phenyl-7,8,9,9a-tetrahydro-6H-[1,2,4]triazolo[4,3-b][4,1,2]benzothiadiazine](/img/structure/B253298.png)
![3-(2-ethoxyethoxy)-N-[1-(2-naphthyl)ethyl]benzamide](/img/structure/B253324.png)